molecular formula C15H10F3N3S B5754381 4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

Cat. No. B5754381
M. Wt: 321.3 g/mol
InChI Key: QZGPAJYZWMBLEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine, also known as PTTA, is a small molecule inhibitor that has been widely used in scientific research. PTTA has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and other diseases.

Mechanism of Action

The mechanism of action of 4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine is not fully understood. However, it has been found to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, while PDEs are enzymes that regulate the levels of cyclic nucleotides in cells. By inhibiting the activity of these enzymes, 4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine may affect gene expression and cellular signaling pathways.
Biochemical and Physiological Effects:
4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. 4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine has also been found to affect the levels of several signaling molecules, including cAMP and cGMP. These effects suggest that 4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine may have potential therapeutic applications in the treatment of cancer, inflammation, and other diseases.

Advantages and Limitations for Lab Experiments

4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized with high yield. 4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine has also been found to have low toxicity and can be used at relatively low concentrations. However, 4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine has some limitations for lab experiments. It has poor solubility in water and may require the use of organic solvents. 4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine may also have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for the research on 4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine. One direction is to further investigate the mechanism of action of 4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine. Understanding the molecular targets of 4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine may help to identify new therapeutic applications for this small molecule inhibitor. Another direction is to optimize the synthesis of 4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine and develop new analogs with improved properties. These analogs may have better solubility, selectivity, and potency than 4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine. Finally, the therapeutic potential of 4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine should be further explored in preclinical and clinical studies.

Synthesis Methods

The synthesis of 4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine involves the reaction of 4-(trifluoromethyl)phenyl isothiocyanate with 4-aminopyridine in the presence of a base. The resulting intermediate is then treated with a thiol to yield 4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine. The synthesis of 4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine is relatively simple and can be carried out in a few steps with high yield.

Scientific Research Applications

4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine has been widely used in scientific research as a small molecule inhibitor. It has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and other diseases. 4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

4-pyridin-4-yl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3S/c16-15(17,18)11-1-3-12(4-2-11)20-14-21-13(9-22-14)10-5-7-19-8-6-10/h1-9H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGPAJYZWMBLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-pyridin-4-yl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

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